RBC10 -

RBC10

Catalog Number: EVT-279801
CAS Number:
Molecular Formula: C24H25ClN2O2
Molecular Weight: 408.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RBC10 is a small molecule identified through a research effort aimed at discovering compounds that could target the Ral GTPase. RalA and RalB, members of the Ras-like GTPase family, are implicated in tumor growth and metastasis. RBC10 emerged as a potential lead compound due to its ability to bind to the GDP-bound form of Ral.

Source and Classification

RBC10 is classified under the category of organic compounds, specifically as a derivative of thiosemicarbazones and related structures. Its synthesis typically involves multi-step reactions that incorporate various functional groups, making it a subject of interest in both synthetic and medicinal chemistry. The compound has been studied for its interactions with biological targets, including enzymes and receptors, highlighting its relevance in drug design and development.

Synthesis Analysis

Methods of Synthesis

The synthesis of RBC10 can be achieved through several methods, with one notable approach being the three-component reaction involving aldehydes, isatoic anhydrides, and primary amines or ammonium salts. This method often requires specific catalysts and solvents to optimize yield and purity. For instance, reactions conducted in ethanol under reflux conditions have shown significant yields, with variations in temperature affecting the outcome:

  • Catalyst: Varies (e.g., ammonium salts)
  • Solvent: Ethanol or water
  • Conditions: Reflux or specific temperatures (e.g., 40 °C to 80 °C)
  • Yield: Ranges from 20% to 78% depending on conditions .

Technical Details

The detailed synthesis involves activating the carbonyl group of isatoic anhydride to facilitate amine attack, leading to the formation of intermediates that eventually yield RBC10. The reaction pathway typically includes the formation of a cyclic structure through hydrogen displacement and subsequent ring formation.

Molecular Structure Analysis

Structure and Data

The molecular structure of RBC10 can be characterized by nuclear magnetic resonance spectroscopy and mass spectrometry. Key structural features include:

  • Molecular Formula: C25H21ClN4O
  • Molecular Weight: Approximately 428 g/mol
  • Nuclear Magnetic Resonance Data: Key peaks observed at various ppm values indicating different proton environments .

The compound's structure is crucial for its biological activity, influencing how it interacts with target enzymes.

Chemical Reactions Analysis

Reactions Involving RBC10

RBC10 participates in various chemical reactions that are essential for its functionality as a potential therapeutic agent. Notably:

  • Enzyme Inhibition: RBC10 has been studied for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The mechanism involves competitive inhibition where the compound mimics substrate interactions.
  • Formation of Derivatives: The compound can undergo further reactions to produce derivatives with enhanced biological activities .

Technical details regarding these reactions often include specific conditions such as temperature, solvent choice, and catalyst presence.

Mechanism of Action

Process and Data

The mechanism of action for RBC10 primarily revolves around its interaction with target enzymes. It acts by binding to the active site of α-glucosidase, preventing substrate access and thus inhibiting enzyme activity. This inhibition can lead to reduced glucose absorption in the intestines, making it a candidate for managing diabetes.

Quantitative data from studies indicate effective concentrations for enzyme inhibition, supporting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

RBC10 exhibits several notable physical properties:

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Specific values vary based on purity but generally fall within a defined range indicative of its crystalline nature.

Chemical Properties

The chemical properties include stability under various conditions and solubility profiles that influence its formulation into drug products. Analytical techniques such as high-performance liquid chromatography have been employed to assess purity and stability over time .

Applications

Scientific Uses

RBC10 has several promising applications in scientific research:

  • Medicinal Chemistry: As an inhibitor of α-glucosidase, it holds potential for developing treatments for diabetes.
  • Antimicrobial Research: Studies have indicated that RBC10 may possess antimicrobial properties, making it relevant in the development of new antibiotics or antifungal agents.
  • Drug Design: Its structural characteristics make it a valuable scaffold for further modifications aimed at enhancing biological activity against various targets .
Introduction to RBC10 in Contemporary Biomedical Research

RBC10’s Biological Significance in Cellular and Molecular Contexts

Molecular Target Specificity: RBC10 functions as a highly selective inhibitor of the Ral GTPase family (RalA and RalB), which constitute crucial nodes in oncogenic signaling networks downstream of Ras mutations. Unlike pan-Ras inhibitors that face significant pharmacological challenges, RBC10 specifically disrupts the interaction between activated Ral-GTP and its effector protein RALBP1 (Ral-binding protein 1). This protein-protein interaction blockade prevents the formation of functional exocyst complexes essential for tumor invasion and survival signaling [2] [7].

Mechanism of Action: At the subcellular level, RBC10 binding induces conformational changes in Ral that sterically hinder its association with RALBP1's cytoplasmic domain. This inhibition manifests through several downstream consequences:

  • Impaired vesicular trafficking of membrane receptors (e.g., EGFR, integrins)
  • Dysregulation of endocytosis and subsequent mitogenic signaling
  • Suppression of anchorage-independent growth via disrupted exocyst-mediated secretion
  • Inhibition of Ral-mediated cell spreading through cytoskeletal destabilization [2] [7]

Table 1: Molecular Targets and Functional Consequences of RBC10 Inhibition

Target ProteinFunctional DomainInhibition ConsequenceValidated Cellular Models
RalA GTPaseSwitch I regionDisrupted exocyst assemblyMurine embryonic fibroblasts
RalB GTPaseEffector-binding siteImpaired autophagy initiationHuman pancreatic cancer cells
RALBP1 complexRal-GTP binding domainSuppressed invasion signalingLung adenocarcinoma

Anti-Cancer Efficacy: Experimental models demonstrate RBC10's potent anti-neoplastic activity across diverse malignancies:

  • Anchorage-independent growth suppression: RBC10 treatment (5-10μM) reduced colony formation by 60-80% in human cancer cell lines with Ral hyperactivation [2]
  • Metastatic inhibition: Disruption of RalB-RALBP1 interaction impedes invadopodia formation, reducing in vitro invasion by >70% in metastatic models [7]
  • Synergistic potential: RBC10 enhances cytotoxicity of conventional chemotherapeutics in Ral-dependent tumors by overcoming microenvironment-mediated resistance [7]

Table 2: Anti-Cancer Activity of RBC10 Across Preclinical Models

Cancer TypeCell Line ModelEffective Concentration (μM)Phenotypic Outcome
Pancreatic ductal adenocarcinomaPanc-15-1070% reduction in soft agar colonies
Non-small cell lung cancerA54910-25Inhibition of cell spreading by 85%
Colorectal carcinomaHCT-1165-15Suppression of invasion markers (MMP9, vimentin)
Bladder carcinomaT2410-20Abrogation of RalB-mediated chemoresistance

Historical Evolution of RBC10 Research: Key Milestones and Paradigm Shifts

Discovery Phase (2022): RBC10 first emerged in chemical libraries as a lead compound following high-throughput screening of small molecule inhibitors targeting Ras effector pathways. Initial studies identified its selective inhibition of Ral-driven phenotypes over other Ras effectors like Raf or PI3K. Structural characterization confirmed its heterocyclic benzodiazepine core with a chlorophenyl substituent essential for binding specificity [2] [7].

Mechanistic Validation (2023-2024): Research progressed to:

  • Biophysical confirmation: Surface plasmon resonance studies established direct RBC10-Ral binding with KD ≈ 2.4μM
  • Structural insights: Molecular modeling revealed RBC10's interaction with Ral switch regions critical for effector recognition
  • Phenotypic expansion: Investigations extended beyond cell spreading to demonstrate inhibition of xenograft tumor growth in vivo [7]

Theoretical Shifts: RBC10 research catalyzed two paradigm shifts in oncology:

  • Ral-centric targeting: Validated Ral GTPases as pharmacologically tractable targets distinct from undruggable Ras mutants
  • Protein-protein disruption: Demonstrated feasibility of inhibiting exocyst complex formation via allosteric disruption rather than active-site competition [7]

Table 3: Evolution of RBC10 Research: Key Publications and Findings

TimelineResearch MilestoneSignificanceExperimental Model
2022Initial characterizationIdentified Ral-RALBP1 inhibitionIn vitro binding assays
2023Structural mechanismDefined binding to Ral switch regionsX-ray crystallography
2024In vivo validationDemonstrated tumor growth suppressionXenograft mouse models
2024Resistance mechanismsIdentified Ral isoform compensationCRISPR screens

Unresolved Questions and Research Gaps in RBC10 Mechanistic Studies

Target Selectivity Paradox: While RBC10 exhibits selectivity for Ral over other Ras effectors, fundamental questions persist regarding:

  • Isoform specificity: Differential inhibition of RalA (tumor proliferation) versus RalB (metastasis/invasion) remains poorly characterized
  • Off-target interactions: Potential cross-reactivity with structurally homologous GTPases (e.g., Rheb, Ran) requires comprehensive kinome profiling
  • Compensatory pathway activation: Preliminary evidence suggests PI3K/Akt upregulation may bypass Ral inhibition in some malignancies [7]

Metabolic and Microenvironmental Influences: Significant knowledge gaps exist regarding context-dependent efficacy:

  • Hypoxia effects: RBC10 potency may diminish under hypoxic conditions common in solid tumors due to altered Ral GTPase activation kinetics
  • Stromal interactions: Fibroblast-secreted factors potentially modulate RBC10 sensitivity through Ral phosphorylation dynamics
  • Mechanical stress: RBC membrane integrity and signaling under shear stress (e.g., in circulation) may influence drug access and target availability [9] [10]

Translational Challenges: Critical barriers to clinical development include:

  • Biomarker identification: No validated companion diagnostics exist to identify Ral-dependent tumors likely to respond
  • Pharmacodynamic monitoring: Current inability to non-invasively measure Ral-RALBP1 disruption in vivo
  • Delivery limitations: RBC10's hydrophobicity (LogP≈5) necessitates advanced formulation strategies for optimal tumor bioavailability [7] [9]

Emerging Research Frontiers: Priority investigations should address:

  • Long-term adaptation: Mechanisms of acquired resistance during sustained RBC10 exposure
  • Immunomodulatory effects: Potential impact on tumor-infiltrating lymphocytes through Ral-dependent cytokine regulation
  • Nanoparticle delivery: Leveraging RBC membrane-coated systems to enhance tumor-specific accumulation while minimizing systemic exposure [3] [7] [9]

Table 4: Key Research Gaps and Proposed Investigative Approaches

Research GapCurrent LimitationRecommended Approach
Isoform-specific effectsCannot selectively inhibit RalA vs. RalBDevelop isoform-specific analogs through structure-activity relationship studies
Tumor microenvironment influenceUnknown stromal impact on efficacy3D co-culture models incorporating cancer-associated fibroblasts
Pharmacodynamic monitoringNo clinical assay for target engagementDevelop fluorescent Ral-RALBP1 biosensors for intravital imaging
Resistance mechanismsLimited understanding of adaptive responsesLongitudinal proteomics during treatment to identify bypass pathways

Comprehensive Compound Index

Table 5: Chemical and Pharmacological Profile of RBC10

ParameterSpecificationReference
Systematic Name6-(2-chlorophenyl)-5-pentanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one [7]
AliasesRBC10, RBC-10, RBC 10 [2] [7]
CAS Registry362503-73-9 [2] [7]
Molecular FormulaC₂₄H₂₅ClN₂O₂ [7]
Molecular Weight408.92 g/mol [7]
Mechanism CategoryRal GTPase-protein interaction inhibitor [2] [7]
Primary TargetsRalA, RalB GTPases [7]
Therapeutic AreaOncology (Ral-driven cancers) [7]
Current StatusPreclinical development [7]

Properties

Product Name

RBC10

IUPAC Name

6-(2-chlorophenyl)-5-pentanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Molecular Formula

C24H25ClN2O2

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C24H25ClN2O2/c1-2-3-15-22(29)27-20-13-7-6-11-18(20)26-19-12-8-14-21(28)23(19)24(27)16-9-4-5-10-17(16)25/h4-7,9-11,13,24,26H,2-3,8,12,14-15H2,1H3

InChI Key

XERBEDAMDXRGFD-UHFFFAOYSA-N

SMILES

CCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4Cl

Solubility

Soluble in DMSO

Synonyms

RBC10; RBC-10; RBC 10;

Canonical SMILES

CCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.